molecular formula C10H14N2 B1419458 rac-Nicotine-2',3',3'-d3 CAS No. 1189681-48-8

rac-Nicotine-2',3',3'-d3

Cat. No.: B1419458
CAS No.: 1189681-48-8
M. Wt: 165.25 g/mol
InChI Key: SNICXCGAKADSCV-XSXFABECSA-N
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Description

(+/-)-Nicotine-3’-d3 is a deuterated form of nicotine, where three hydrogen atoms are replaced by deuterium. This isotopic labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of nicotine. The compound retains the biological activity of nicotine, making it a valuable tool in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Nicotine-3’-d3 typically involves the deuteration of nicotine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods

Industrial production of (+/-)-Nicotine-3’-d3 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Nicotine-3’-d3 undergoes various chemical reactions similar to those of nicotine. These include:

    Oxidation: The compound can be oxidized to form cotinine and other metabolites.

    Reduction: Reduction reactions can convert nicotine to its corresponding amine derivatives.

    Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of different nicotine analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Cotinine, nicotine N-oxide.

    Reduction: Nicotine amine derivatives.

    Substitution: Various nicotine analogs with modified functional groups.

Scientific Research Applications

(+/-)-Nicotine-3’-d3 is widely used in scientific research due to its isotopic labeling. Some key applications include:

    Chemistry: Used in studies of reaction mechanisms and kinetic isotope effects.

    Biology: Employed in tracing metabolic pathways and studying the distribution of nicotine in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nicotine.

    Industry: Applied in the development of nicotine replacement therapies and in the quality control of nicotine-containing products.

Mechanism of Action

(+/-)-Nicotine-3’-d3 exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs) in the nervous system. This binding leads to the activation of these receptors, resulting in the release of neurotransmitters such as dopamine, which is associated with the addictive properties of nicotine. The deuterium labeling does not significantly alter the binding affinity or the pharmacological effects of the compound.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: The non-deuterated form of (+/-)-Nicotine-3’-d3.

    Cotinine: A major metabolite of nicotine.

    Anabasine: A naturally occurring alkaloid similar to nicotine.

Uniqueness

(+/-)-Nicotine-3’-d3 is unique due to its deuterium labeling, which allows for detailed studies of nicotine’s pharmacokinetics and metabolism. This isotopic labeling provides a distinct advantage in research applications, enabling more precise tracking and analysis compared to non-labeled compounds.

Properties

IUPAC Name

3-(2,3,3-trideuterio-1-methylpyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i5D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNICXCGAKADSCV-XSXFABECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCN(C1([2H])C2=CN=CC=C2)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662143
Record name 3-[1-Methyl(2,3,3-~2~H_3_)pyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189681-48-8
Record name 3-[1-Methyl(2,3,3-~2~H_3_)pyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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